1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol This compound is characterized by the presence of a chloro group, an ethoxy group, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one typically involves the reaction of 3-ethoxy-4-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The mercapto group can form disulfide bonds with thiol-containing biomolecules, affecting their function. Additionally, the carbonyl group in the propan-2-one backbone can participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positions of the ethoxy and mercapto groups on the phenyl ring.
1-Chloro-1-(4-ethoxy-2-mercaptophenyl)propan-2-one: Another similar compound with different positions of the substituents on the phenyl ring.
The unique arrangement of the ethoxy and mercapto groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13ClO2S |
---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |
InChI Key |
CDVIAIOLGUJEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
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